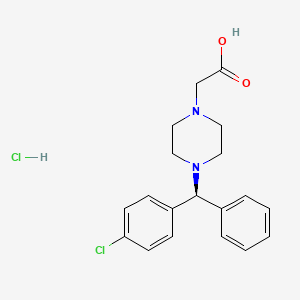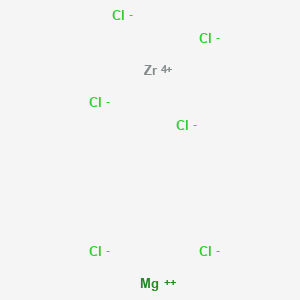
Magnesium;zirconium(4+);hexachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;zirconium(4+);hexachloride is a compound that combines magnesium and zirconium ions with six chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;zirconium(4+);hexachloride typically involves the reaction of zirconium tetrachloride with magnesium chloride in an appropriate solvent. One common method is to dissolve zirconium tetrachloride in acetonitrile and then add magnesium chloride to the solution. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis of the zirconium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would typically require stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;zirconium(4+);hexachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Chloride ions can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxide species, while reduction reactions may produce lower oxidation state zirconium compounds .
Scientific Research Applications
Magnesium;zirconium(4+);hexachloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of magnesium;zirconium(4+);hexachloride involves its interaction with molecular targets and pathways in various applications. For example, in catalytic reactions, the compound acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of desired products. In biological systems, it may interact with cellular components, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Zirconium(IV) chloride: A related compound that also contains zirconium and chloride ions but lacks magnesium.
Magnesium chloride: A simple magnesium salt that is widely used in various industrial and biological applications.
Uniqueness
The presence of both magnesium and zirconium allows for a broader range of reactivity and functionality compared to compounds containing only one of these elements .
Properties
Molecular Formula |
Cl6MgZr |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
magnesium;zirconium(4+);hexachloride |
InChI |
InChI=1S/6ClH.Mg.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
InChI Key |
XVWNLOROHIUVSB-UHFFFAOYSA-H |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


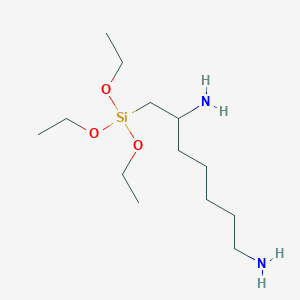
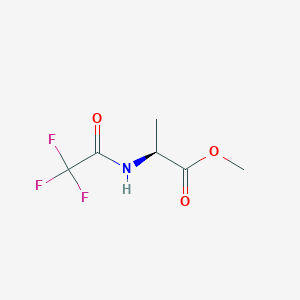

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
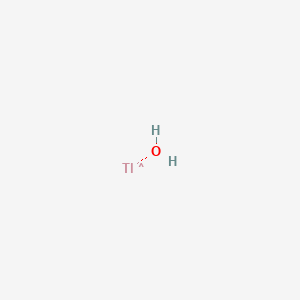
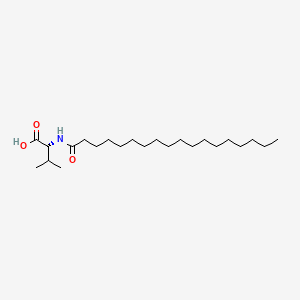

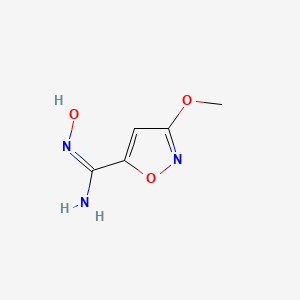

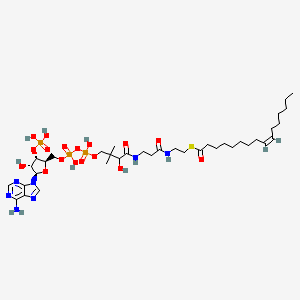
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

